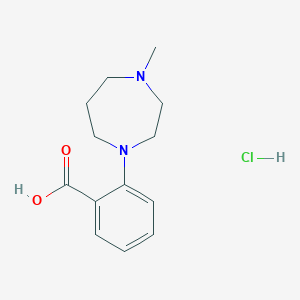

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride

Description

Properties

IUPAC Name |

2-(4-methyl-1,4-diazepan-1-yl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-14-7-4-8-15(10-9-14)12-6-3-2-5-11(12)13(16)17;/h2-3,5-6H,4,7-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYNEWGETFFMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=CC=C2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640327 | |

| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-77-4 | |

| Record name | 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amide Formation via EDC Coupling

One effective method for synthesizing 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride involves amide coupling:

Reagents :

- EDC

- HOAt

- N,N-Dimethylformamide (DMF) or other suitable solvents

-

Dissolve the benzoic acid derivative in DMF.

Add EDC and HOAt to activate the carboxylic acid.

Introduce the amine (4-Methyl-1,4-diazepane) to form the amide bond.

Purify the product through recrystallization or chromatography.

This method has been reported to yield high purity products with good overall yields.

Alternative Synthesis via Triazole Intermediates

Recent studies have explored using triazole derivatives as intermediates in synthesizing compounds related to orexin receptor antagonists:

$$

\text{5-Methyl-2-(triazol-2-yl)benzoic acid} + \text{N-Boc-protected diazepane} \rightarrow \text{Target Compound}

$$

This approach involves:

The initial formation of a triazole derivative from a bromo-benzoic acid precursor.

Subsequent coupling with diazepane derivatives under acidic conditions to yield the desired hydrochloride salt.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Synthesis | ~70 | >90 | Simplicity, fewer steps | Limited availability of starting materials |

| EDC Coupling | ~85 | >95 | High yields, good purity | Requires careful handling of reagents |

| Triazole Intermediate | ~75 | >90 | Novel approach with potential for diverse derivatives | More complex synthesis route |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The diazepane ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Orexin Receptor Antagonism

The compound is studied as a potential orexin receptor antagonist, which could have implications for treating sleep disorders and obesity. Research indicates that derivatives of this compound can exhibit selective binding to orexin receptors, demonstrating promising pharmacological profiles. For example, compounds derived from 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride were evaluated for their binding affinities to OX1R and OX2R receptors, showing nanomolar affinities that suggest efficacy in modulating these pathways .

2. Synthesis of Derivatives

The synthesis of various derivatives has been optimized to enhance the activity against specific targets. For instance, a study highlighted the successful modification of the diazepane ring to improve selectivity and potency against the orexin receptors . The ability to synthesize these derivatives efficiently is critical for advancing drug development.

Neuroscience Research

Case Study: PET Imaging

A notable application of this compound is its use in positron emission tomography (PET) imaging studies. In vivo evaluations demonstrated that radiolabeled derivatives could effectively penetrate the blood-brain barrier, allowing for real-time imaging of receptor activity in animal models . This capability is vital for understanding the pharmacokinetics and dynamics of potential therapeutic agents targeting the central nervous system.

Pharmacological Studies

3. Antimalarial Activity

Research has also explored the compound's potential as an antimalarial agent. The structural properties of this compound have been linked to enhanced activity against Plasmodium falciparum, with modifications leading to improved efficacy and reduced resistance . Such findings are essential for developing new treatments for malaria, particularly in light of rising drug resistance.

Data Summary

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways. This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride

- Molecular Formula : C₁₃H₁₉ClN₂O₂

- Molecular Weight : 270.757 g/mol

- CAS Number : 921938-77-4

- SMILES : CN1CCCN(CC1)C2=CC=CC=C2C(=O)O.Cl

Structural Features :

This compound consists of a benzoic acid backbone substituted at the ortho position with a 4-methyl-1,4-diazepane ring, stabilized by a hydrochloride salt. The 1,4-diazepane (homopiperazine) ring introduces conformational flexibility and basicity, while the benzoic acid group enables hydrogen bonding and metal coordination .

Its role in molecular docking studies highlights its relevance in drug discovery .

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives with Diazepane Substituents

Key Observations :

Diazepane-Containing Non-Benzoic Acid Compounds

Key Observations :

- Ester vs.

- Nitrile Substitution : The nitrile group in 2-(4-methyl-diazepane)benzonitrile eliminates ionization at physiological pH, altering pharmacokinetic profiles compared to the target compound .

- Platinum Complex: The diazepane group in the platinum complex confers steric bulk, influencing nucleotide (5’-GMP) and amino acid (N-AcMet) reactivity, with mechanisms distinct from HDAC/G9a inhibition .

Salt Forms and Counterion Effects

| Compound Name | Counterion | Solubility Implications |

|---|---|---|

| Target Compound | Hydrochloride | High aqueous solubility (polar salt) |

| 1-(2-Ethoxyethyl)-2-(4-methyl-diazepane)benzoimidazole | Difumarate | Enhanced solubility via dicarboxylate |

| 3,5-Diaminobenzoic Acid Dihydrochloride | Dihydrochloride | Increased crystallinity and stability |

Key Observations :

- Hydrochloride Salts : The target compound’s hydrochloride form ensures ionization in physiological conditions, critical for binding charged enzyme pockets (e.g., HDAC8’s zinc-binding site) .

- Difumarate Salts : Compounds like the benzoimidazole-difumarate derivative () leverage dicarboxylate counterions for improved solubility and oral bioavailability .

Molecular Docking and Binding Interactions

The target compound was evaluated in molecular docking studies using HDAC8 and G9a proteins (). Comparatively:

Biological Activity

2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride, also known by its CAS number 921938-77-4, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical formula is with a molecular weight of approximately 270.757 g/mol. Its structure includes a benzoic acid moiety linked to a 1,4-diazepane ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 921938-77-4 |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight (g/mol) | 270.757 |

| IUPAC Name | 2-(4-methyl-1,4-diazepan-1-yl)benzoic acid;hydrochloride |

The biological activity of this compound appears to be linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit properties such as:

- Antimicrobial Activity : The presence of the diazepane ring can enhance the compound's ability to penetrate microbial membranes, leading to increased antimicrobial efficacy.

- Neuroprotective Effects : Compounds that contain diazepane derivatives have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Antitumor Activity : In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that related compounds exhibited significant cytotoxic effects against human lung adenocarcinoma cells .

- Acetylcholinesterase Inhibition : A related study indicated that certain tetrahydroacridine derivatives could inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

- Lipophilicity and Blood-Brain Barrier Penetration : The lipophilicity of the compound plays a critical role in its ability to cross the blood-brain barrier (BBB). Studies suggest that modifications in the structure can enhance lipophilicity and thus improve CNS bioavailability .

Case Study 1: Antitumor Efficacy

A recent investigation into the efficacy of diazepane derivatives reported that this compound demonstrated significant cytotoxicity against MKN-45 gastric adenocarcinoma cells. The study utilized MTT assays to quantify cell viability and concluded that the compound's mechanism involved apoptosis induction in cancer cells.

Case Study 2: Neuroprotective Potential

Another study explored the neuroprotective effects of similar compounds on neuronal cultures exposed to oxidative stress. Results indicated that these compounds could reduce cell death and maintain mitochondrial function, highlighting their potential in treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzoic acid derivatives may react with 4-methyl-1,4-diazepane under acidic conditions to form the target molecule. Key intermediates (e.g., diazepane precursors) are characterized using H/C NMR and FT-IR to confirm structural integrity. Final purity is assessed via HPLC (≥95% as per catalog data) . Reaction optimization may involve adjusting stoichiometry, temperature, and solvent polarity.

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : Purity validation requires orthogonal methods:

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to resolve impurities.

- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting point consistency (reported: 239–241°C) .

- Spectroscopy : Mass spectrometry (LC-MS) for molecular weight verification (CHNO·HCl·HO, MW 288.76). Discrepancies in melting points should prompt re-evaluation of synthetic conditions or purification steps.

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in the synthesis of this compound, particularly when scaling up?

- Methodological Answer : Advanced optimization leverages Design of Experiments (DoE) principles:

- Factorial Design : Systematically vary parameters (e.g., temperature, catalyst loading, reaction time) to identify critical factors .

- Computational Feedback : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Scale-Up Considerations : Monitor exothermicity and mixing efficiency; pilot studies under reflux or pressurized conditions may improve reproducibility .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) across studies?

- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. To address this:

- Crystallography : Perform single-crystal X-ray diffraction to confirm solid-state structure.

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, as hydration (e.g., hydrate vs. anhydrous forms) impacts melting behavior .

- Cross-Validation : Compare data with independent sources (e.g., peer-reviewed journals over vendor catalogs) and replicate experiments under controlled humidity.

Q. What methodologies are recommended for studying the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH guidelines:

- Forced Degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- Analytical Monitoring : Use stability-indicating HPLC methods to track degradation products.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage temperatures (e.g., 25°C) .

Experimental Design & Data Analysis

Q. How can factorial design improve efficiency in studying structure-activity relationships (SAR) for this compound?

- Methodological Answer : A 2 factorial design allows simultaneous testing of multiple variables (e.g., substituent position, steric effects):

- Variables : Select factors like pH, solvent polarity, and ligand concentration.

- Response Surface Modeling : Use statistical software (e.g., JMP, Minitab) to correlate variables with biological activity or reactivity outcomes .

- Validation : Confirm predicted SAR with in vitro assays (e.g., receptor binding studies) .

Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in preclinical studies?

- Methodological Answer : Address variability through:

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity Analysis : Identify outliers by evaluating experimental conditions (e.g., cell line variability, assay protocols).

- Bayesian Inference : Update probability distributions for activity parameters as new data emerge, reducing bias from small sample sizes .

Safety & Handling

Q. What safety protocols are critical when handling this hydrochloride salt in aqueous environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use acid-resistant gloves (e.g., nitrile) and goggles to prevent exposure to HCl vapors.

- Neutralization : Prepare 1M NaOH for spill control.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.